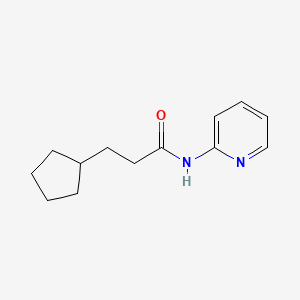
3-cyclopentyl-N-2-pyridinylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-2-pyridinylpropanamide, also known as CPP, is a selective NMDA receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to block the activity of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in learning, memory, and synaptic plasticity. CPP has been used in various studies to investigate the role of the NMDA receptor in different physiological and pathological conditions.
作用機序
3-cyclopentyl-N-2-pyridinylpropanamide is a competitive antagonist of the NMDA receptor. It binds to the receptor at the glutamate binding site and prevents the activation of the receptor by glutamate. This results in the inhibition of calcium influx into the neuron, which is required for synaptic plasticity and learning. The blockade of the NMDA receptor by 3-cyclopentyl-N-2-pyridinylpropanamide has been shown to induce analgesia, sedation, and amnesia.
Biochemical and Physiological Effects:
3-cyclopentyl-N-2-pyridinylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce analgesia, sedation, and amnesia in animal models. 3-cyclopentyl-N-2-pyridinylpropanamide has also been shown to have neuroprotective effects in various neurological disorders such as stroke and traumatic brain injury. It has been suggested that the neuroprotective effects of 3-cyclopentyl-N-2-pyridinylpropanamide are due to its ability to block the NMDA receptor and prevent excitotoxicity.
実験室実験の利点と制限
The advantages of using 3-cyclopentyl-N-2-pyridinylpropanamide in lab experiments are its ability to selectively block the NMDA receptor and its well-established role in synaptic plasticity and learning. The limitations of using 3-cyclopentyl-N-2-pyridinylpropanamide in lab experiments are its potential side effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for the use of 3-cyclopentyl-N-2-pyridinylpropanamide in scientific research. One direction is the investigation of the role of the NMDA receptor in psychiatric disorders such as depression and anxiety. Another direction is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor. Additionally, the use of 3-cyclopentyl-N-2-pyridinylpropanamide in combination with other drugs may provide new insights into the treatment of neurological disorders.
合成法
3-cyclopentyl-N-2-pyridinylpropanamide can be synthesized by reacting cyclopentylmagnesium bromide with 2-pyridinecarboxaldehyde followed by reductive amination with propan-2-amine. The final product is obtained by purification using column chromatography.
科学的研究の応用
3-cyclopentyl-N-2-pyridinylpropanamide has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory. 3-cyclopentyl-N-2-pyridinylpropanamide has also been used to study the involvement of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
特性
IUPAC Name |
3-cyclopentyl-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(9-8-11-5-1-2-6-11)15-12-7-3-4-10-14-12/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRHMIQOLPTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

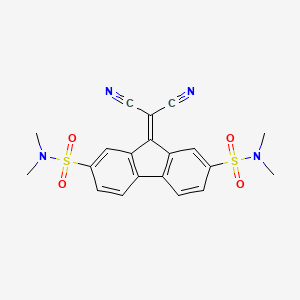
![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
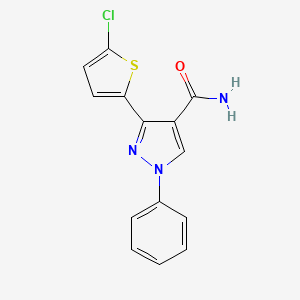
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
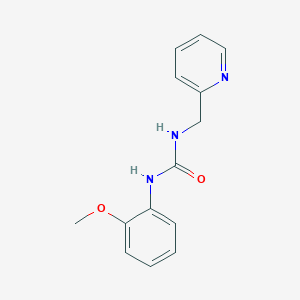
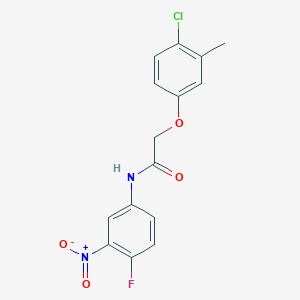
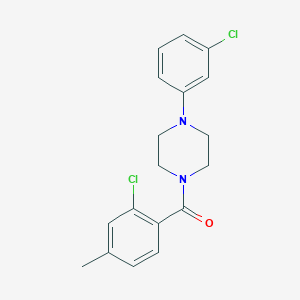
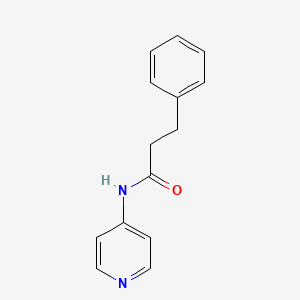
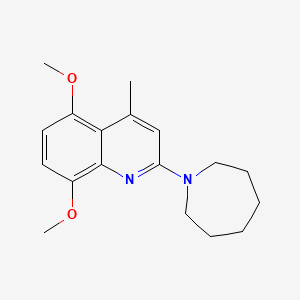
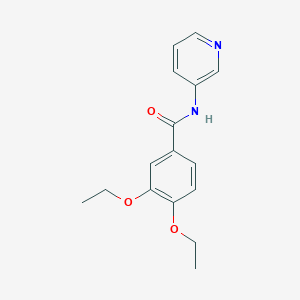

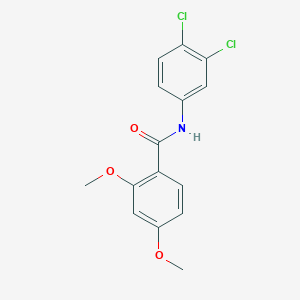
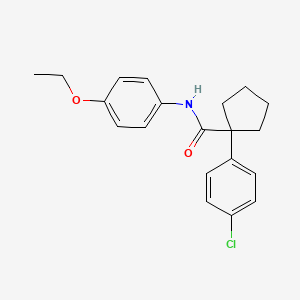
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)